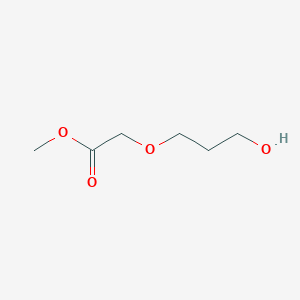
2-(3-Hydroxypropoxy)acetic acid methyl ester
Vue d'ensemble
Description
2-(3-Hydroxypropoxy)acetic acid methyl ester is an organic compound with the molecular formula C6H12O4 It is a derivative of acetic acid and is characterized by the presence of a hydroxypropoxy group attached to the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropoxy)acetic acid methyl ester typically involves the reaction of 3-hydroxypropyl alcohol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxypropoxy)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3-Oxopropoxy)acetic acid methyl ester.
Reduction: The ester group can be reduced to form the corresponding alcohol, 2-(3-Hydroxypropoxy)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 2-(3-Oxopropoxy)acetic acid methyl ester.
Reduction: 2-(3-Hydroxypropoxy)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(3-Hydroxypropoxy)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving ester hydrolysis and oxidation.
Industry: Used in the production of specialty chemicals and as a building block for polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxypropoxy)acetic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active hydroxypropoxyacetic acid, which can then participate in metabolic processes. The hydroxypropoxy group can undergo further oxidation or reduction, leading to the formation of various metabolites that can exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Hydroxyethoxy)acetic acid methyl ester
- 2-(4-Hydroxybutoxy)acetic acid methyl ester
- 2-(3-Hydroxypropoxy)propionic acid methyl ester
Uniqueness
2-(3-Hydroxypropoxy)acetic acid methyl ester is unique due to the presence of the hydroxypropoxy group, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.
Propriétés
IUPAC Name |
methyl 2-(3-hydroxypropoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)5-10-4-2-3-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNXBGRTTMGCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-hex-5-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8178673.png)
![(2S,4S)-1-(tert-butoxycarbonyl)-4-[(4-chlorobenzyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B8178679.png)


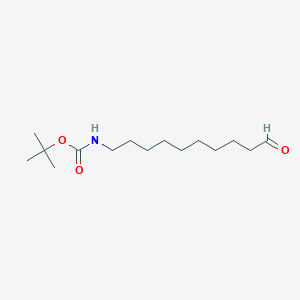
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B8178700.png)
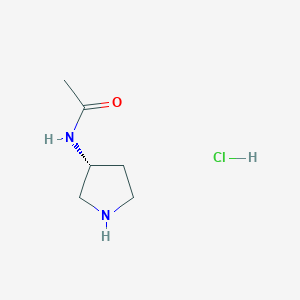
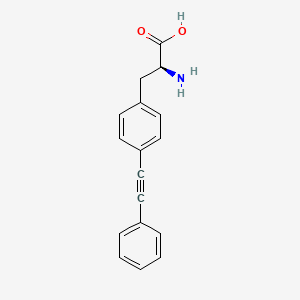
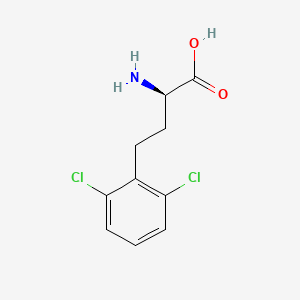

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178734.png)

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxypyrrolidine-2-carboxylic acid](/img/structure/B8178749.png)
